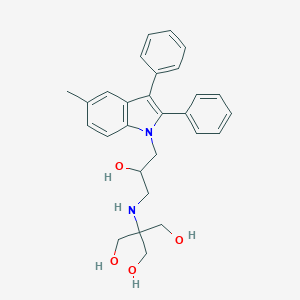
1-(3-Chloro-4-methylphenyl)-4-(phenylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-methylphenyl)-4-(phenylsulfonyl)piperazine is a chemical compound that belongs to the family of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-4-methylphenyl)-4-(phenylsulfonyl)piperazine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-(phenylsulfonyl)piperazine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of certain receptors in the brain, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
1-(3-Chloro-4-methylphenyl)-4-(phenylsulfonyl)piperazine has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation and tumor growth in animal models. It has also been found to have anxiolytic and antidepressant effects in animal models. Additionally, it has been found to have a low toxicity profile, which makes it a promising candidate for further study.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-Chloro-4-methylphenyl)-4-(phenylsulfonyl)piperazine in lab experiments include its low toxicity profile, its ability to inhibit the activity of COX-2, and its potential therapeutic applications in various fields of medicine. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 1-(3-Chloro-4-methylphenyl)-4-(phenylsulfonyl)piperazine. One area of interest is its potential use in the treatment of cancer. It has been found to have anti-tumor properties in animal models, and further research is needed to determine its potential as a cancer treatment. Another area of interest is its potential use in the treatment of psychiatric disorders. It has been found to have anxiolytic and antidepressant effects in animal models, and further research is needed to determine its potential as a treatment for these disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to determine its potential off-target effects.
In conclusion, 1-(3-Chloro-4-methylphenyl)-4-(phenylsulfonyl)piperazine is a promising compound that has potential therapeutic applications in various fields of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesemethoden
The synthesis of 1-(3-Chloro-4-methylphenyl)-4-(phenylsulfonyl)piperazine can be achieved through a two-step process. The first step involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The second step involves the reaction of the intermediate product with phenyl magnesium bromide in the presence of a catalyst such as copper iodide.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c1-14-7-8-15(13-17(14)18)19-9-11-20(12-10-19)23(21,22)16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIGUFHKPXZFQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)-4-(phenylsulfonyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 1-benzyl-5-{2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy}-2-methyl-1H-indole-3-carboxylate](/img/structure/B503015.png)





![1-[4-(4-Fluorophenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B503023.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B503024.png)

![9-{3-[(2-furylmethyl)amino]-2-hydroxypropyl}-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B503027.png)